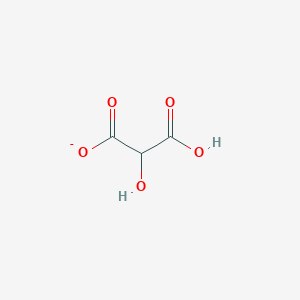
Hydroxymalonate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxymalonate(1-) is a dicarboxylic acid monoanion and a hydroxymalonate. It derives from a malonate(1-). It is a conjugate base of a hydroxymalonic acid. It is a conjugate acid of a hydroxymalonate(2-).
Wissenschaftliche Forschungsanwendungen
1. Nutritional Importance in Rats and Potential Metabolic Effects in Humans
Hydroxymalonate, also known as tartronate, has been recognized for its potential nutritional importance in rats, suggesting that its prolonged deficiency might also cause metabolic disturbances in humans. This interest stems from its exclusive production in plants and properties like easy decarboxylation, complete solubility in water, and rapid excretion rate, making it potentially deficient in human diets (Wesson, 1961).
2. Enzyme Inhibition Studies
Hydroxymalonate has been studied for its inhibitory effects on enzymes. Specifically, it inhibits pig heart mitochondrial malate dehydrogenase uncompetitively with respect to malate and competitively with respect to oxalacetate. This suggests that hydroxymalonate binds to the enzyme-reduced coenzyme complex but not to the enzyme-oxidized coenzyme complex (Harada & Wolfe, 1968).
3. Role in Synthesis of β-Hydroxymalonates
The synthesis of β-hydroxymalonates via the direct aldol addition of malonates to aldehydes, using hydroxymalonate, has been achieved. This process involves the stability of the products, the protection of the hydroxyl group, and the role of SiCl4 and i-Pr2EtN in the reaction (Massa et al., 2009).
4. Interaction with Citric Acid Cycle Intermediates
Hydroxymalonate acts as an inhibitor of malic enzymes in the study of the citric acid cycle intermediates in isolated rat heart mitochondria. It was found to inhibit respiration rate and influence the conversion of propionate to pyruvate and malate (Hiltunen & Davis, 1981).
5. Organocatalytic Synthesis Applications
In organocatalysis, hydroxymalonate has been used in the enantioselective synthesis of α-methylene-γ-lactones. This process involves the reaction between protected 2-hydroxymalonates and MBH carbonates, catalyzed by chiral Lewis bases (Companyó et al., 2013).
6. Study in NADH Binding to Enzymes
Research on the binding of NADH to porcine mitochondrial malate dehydrogenase in the presence of hydroxymalonate revealed important insights into the enzyme kinetics and binding sites (Shore et al., 1979).
Eigenschaften
Produktname |
Hydroxymalonate(1-) |
|---|---|
Molekularformel |
C3H3O5- |
Molekulargewicht |
119.05 g/mol |
IUPAC-Name |
2,3-dihydroxy-3-oxopropanoate |
InChI |
InChI=1S/C3H4O5/c4-1(2(5)6)3(7)8/h1,4H,(H,5,6)(H,7,8)/p-1 |
InChI-Schlüssel |
ROBFUDYVXSDBQM-UHFFFAOYSA-M |
SMILES |
C(C(=O)O)(C(=O)[O-])O |
Kanonische SMILES |
C(C(=O)O)(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




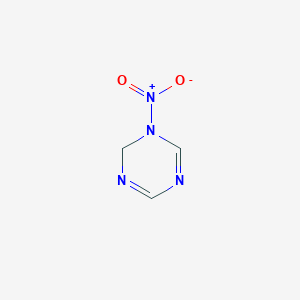
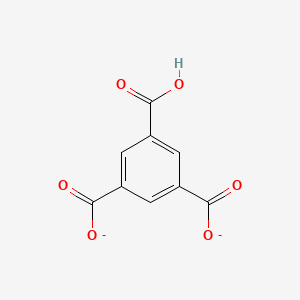
![(5E)-5-[(4-methoxyphenyl)methylidene]-1,1-dioxo-2,3-diphenyl-1,3-thiazolidin-4-one](/img/structure/B1237549.png)
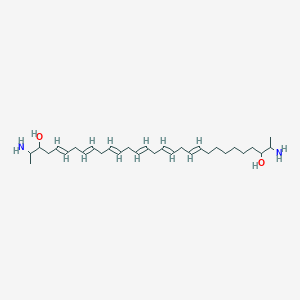



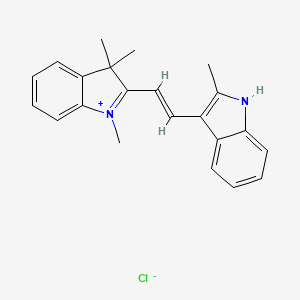
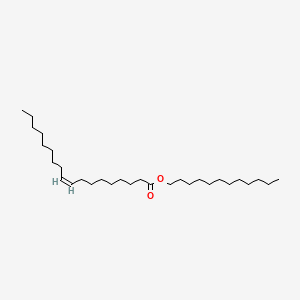
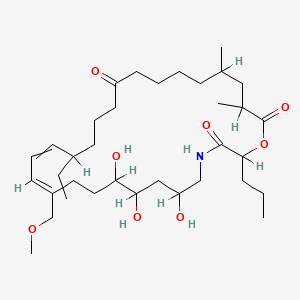
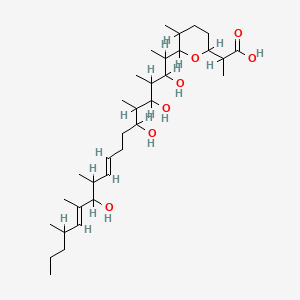
![(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1237567.png)
